molecular formula C6H12O2 B166316 Methyl valerate CAS No. 624-24-8

Methyl valerate

Cat. No.: B166316
CAS No.: 624-24-8
M. Wt: 116.16 g/mol
InChI Key: HNBDRPTVWVGKBR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl valerate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with enzymes involved in the metabolism of short-chain fatty acids. For instance, this compound can be metabolized by esterases, which hydrolyze the ester bond to produce valeric acid and methanol . This interaction is crucial for its subsequent biochemical activities.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In cultured Caco-2 cells, valerate, a related compound, has been demonstrated to enhance intestinal barrier function by increasing transepithelial electrical resistance (TEER) and reducing paracellular permeability . This suggests that this compound may have similar effects on cellular functions, particularly in the context of gut health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It is known to bind to and modulate the activity of enzymes involved in fatty acid metabolism. For example, this compound can inhibit histone deacetylases, leading to changes in gene expression . Additionally, it may interact with transport proteins and receptors, influencing cellular signaling pathways and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of gut health and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on gut health and metabolism. At high doses, this compound can exhibit toxic effects, including liver toxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to short-chain fatty acid metabolism. It is metabolized by esterases to produce valeric acid, which can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle . This metabolism is crucial for its role in regulating energy balance and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to interact with fatty acid transport proteins, which facilitate its uptake and distribution within cells . This transport is essential for its subsequent biochemical activities and effects on cellular function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It is known to accumulate in the cytoplasm and mitochondria, where it can influence metabolic processes and energy production . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl valerate can be synthesized through the esterification of pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl valerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl valerate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Methyl Valerate: this compound is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its applications in biodiesel research and as a plasticizer in high purity forms also set it apart from other similar esters .

Properties

IUPAC Name

methyl pentanoate
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InChI

InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3
Source PubChem
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InChI Key

HNBDRPTVWVGKBR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(=O)OC
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Molecular Formula

C6H12O2
Record name METHYL VALERATE
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DSSTOX Substance ID

DTXSID9060784
Record name Methyl valerate
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Molecular Weight

116.16 g/mol
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Physical Description

Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992), Liquid, colourless to pale yellow, mobile liquid with a green, apple, pineapple odour
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Boiling Point

259.7 °F at 760 mmHg (NTP, 1992), 118.00 to 119.00 °C. @ 760.00 mm Hg
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Flash Point

72 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 5.06 mg/mL at 25 °C, soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in water
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Density

0.8947 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.883-0.895
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Vapor Pressure

63 mmHg at 124 °F ; 262 mmHg at 167 °F; 320 mmHg at 199 °F (NTP, 1992)
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CAS No.

624-24-8
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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